molecular formula C22H20N4O3S B2894695 Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852437-11-7

Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No. B2894695
CAS RN: 852437-11-7
M. Wt: 420.49
InChI Key: PQJSQVXMLDTYIJ-UHFFFAOYSA-N
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Description

“Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate” is a complex organic compound. It contains a benzyl group, an ethoxyphenyl group, and a triazolopyridazine group . The compound is part of the 1,2,4-triazolo[4,3-b]pyridazine class of compounds, which are known for their diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a benzyl group, an ethoxyphenyl group, and a triazolopyridazine group . These groups are likely to contribute to the overall structure and properties of the compound.

Scientific Research Applications

Synthetic Chemistry Applications

One of the primary applications of this compound involves its role in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. For example, compounds have been synthesized through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, leading to the formation of ethyl iminothiazolopyridine-4-carboxylate and other derivatives under specific conditions. This process demonstrates the compound's utility in creating complex heterocyclic structures which can be foundational for further chemical and pharmacological research (Mohamed, 2021).

Molecular Docking and In Vitro Screening

The compound's derivatives have been subjected to in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This suggests the potential for these compounds to interact with biological targets in a meaningful way, laying groundwork for further investigation into their pharmacological properties. Additionally, these derivatives exhibited antimicrobial and antioxidant activity, indicating their relevance in developing new therapeutic agents (Flefel et al., 2018).

Novel Heterocyclic Compounds Synthesis

Research has focused on developing new heterocyclic compounds that incorporate thiadiazole moiety, demonstrating the compound's versatility in generating innovative structures with potential insecticidal activity against specific pests. This highlights the broader applications of the compound in synthesizing new heterocycles that could serve as leads in pesticide development (Fadda et al., 2017).

Mechanism of Action

Target of Action

The primary targets of Benzyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate are likely to be a variety of enzymes and receptors in the biological system . Triazole compounds, which are part of the structure of this compound, are known for their ability to bind readily in the biological system with a variety of enzymes and receptors .

Mode of Action

The mode of action of this compound involves interactions with its targets, leading to changes in the biological system. The triazole moiety in the compound is capable of binding with various enzymes and receptors, showing versatile biological activities . The specific interactions and resulting changes would depend on the exact targets and the biological context.

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of the compound. Given the broad range of potential targets, it’s likely that multiple pathways could be affected. These could include pathways related to antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. Given the potential targets and activities mentioned above, the effects could range from antimicrobial to anticancer effects, among others .

properties

IUPAC Name

benzyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-2-28-18-10-8-17(9-11-18)22-24-23-19-12-13-20(25-26(19)22)30-15-21(27)29-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJSQVXMLDTYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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